Synthesis and characterization of 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine.
Synthesis and characterization of 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine.
An In-Depth Technical Guide to the Synthesis and Characterization of 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details a robust two-step synthetic pathway, starting from 5-bromothiophene-2-carboxylic acid, proceeding through the key intermediate 5-bromothiophene-2-carbohydrazide, and culminating in a cyclization reaction with cyanogen bromide. We elucidate the rationale behind the chosen synthetic strategy and provide a detailed, step-by-step experimental protocol. Furthermore, this guide outlines a full suite of analytical techniques for structural confirmation and purity assessment, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS). The significance of the title compound as a versatile scaffold for drug discovery, enabled by the synthetically tractable bromine handle, is also discussed.
Introduction: The Scientific Rationale
The 1,3,4-oxadiazole ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticonvulsant properties[1][2]. Its metabolic stability and ability to act as a bioisostere for ester and amide functionalities make it an attractive moiety for drug design. When coupled with a thiophene ring, another heterocycle known for its diverse pharmacological profile, the resulting molecular framework presents a compelling target for novel therapeutic development[3].
The title compound, 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine, strategically incorporates three key features:
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The 1,3,4-Oxadiazole Core: Provides the foundational structure associated with broad biological activity.
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The 2-Amino Group: Offers a crucial point for further derivatization, allowing for the exploration of structure-activity relationships (SAR) through the formation of amides, ureas, or Schiff bases[4].
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The 5-Bromothiophene Moiety: Not only contributes to the overall pharmacological profile but also serves as a versatile synthetic handle. The bromine atom can be readily displaced or utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), enabling the introduction of diverse aryl or alkyl substituents to finely tune the molecule's properties[5][6].
This guide provides researchers and drug development professionals with the essential knowledge to reliably synthesize, purify, and characterize this valuable chemical building block.
Synthesis Methodology
The synthesis of 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine is efficiently achieved through a two-step process. The retrosynthetic analysis identifies 5-bromothiophene-2-carbohydrazide as the pivotal intermediate, which is subsequently cyclized to form the desired 1,3,4-oxadiazole ring.
Caption: Retrosynthetic analysis of the target compound.
Step 1: Synthesis of 5-Bromothiophene-2-carbohydrazide
The initial step involves the conversion of a carboxylic acid derivative into a hydrazide. This is a classic and reliable transformation in organic synthesis. While the carboxylic acid can be used directly, the reaction often proceeds more cleanly and in higher yield through an ester intermediate, which is less prone to side reactions with hydrazine.
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Causality: The esterification of 5-bromothiophene-2-carboxylic acid using methanol with an acid catalyst (e.g., H₂SO₄) converts the hydroxyl group of the carboxylic acid into a better leaving group (methoxy group), facilitating nucleophilic acyl substitution by hydrazine[5][7]. Hydrazinolysis is the subsequent reaction where the highly nucleophilic hydrazine displaces the methoxy group to form the stable carbohydrazide intermediate[3].
Experimental Protocol: 5-Bromothiophene-2-carbohydrazide
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Esterification: To a solution of 5-bromothiophene-2-carboxylic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
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Allow the mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture and remove the methanol under reduced pressure.
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Neutralize the residue with a saturated sodium bicarbonate solution and extract the product (methyl 5-bromothiophene-2-carboxylate) with ethyl acetate (3 x 15 volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester, which can be used directly in the next step.
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Hydrazinolysis: Dissolve the crude ester (1.0 eq) in ethanol (10 volumes).
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Add hydrazine hydrate (3.0 eq) and reflux the mixture for 6-8 hours.
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Cool the reaction mixture in an ice bath. The solid product, 5-bromothiophene-2-carbohydrazide, will precipitate.
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Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the pure carbohydrazide intermediate[3][7].
Step 2: Synthesis of 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine
The formation of the 2-amino-1,3,4-oxadiazole ring is achieved via an oxidative cyclization reaction. The use of cyanogen bromide (BrCN) is an effective method for this transformation.
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Mechanism Insight: The nitrogen of the terminal -NH₂ group in the carbohydrazide acts as a nucleophile, attacking the electrophilic carbon of cyanogen bromide. This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazide attacks the newly formed nitrile carbon. Subsequent dehydration and loss of HBr yield the stable aromatic 1,3,4-oxadiazole ring.
Experimental Protocol: 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine
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Dissolve 5-bromothiophene-2-carbohydrazide (1.0 eq) in an appropriate solvent such as ethanol or methanol (15 volumes).
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Add a solution of cyanogen bromide (1.1 eq) in the same solvent dropwise at room temperature. Caution: Cyanogen bromide is highly toxic and must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
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Reflux the reaction mixture for 3-5 hours. Monitor the progress of the reaction by TLC.
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After completion, cool the mixture to room temperature and concentrate the solvent under reduced pressure.
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Add cold water to the residue, which will cause the product to precipitate.
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Filter the solid, wash thoroughly with water to remove any unreacted cyanogen bromide and salts.
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Recrystallize the crude product from ethanol to afford pure 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine as a solid.
Physicochemical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the structure and purity of the synthesized compound. The following data are expected for 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine.
| Technique | Expected Observations |
| Appearance | White to off-white solid |
| Melting Point | A sharp melting point is indicative of high purity. |
| IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretch of amine), ~1650 (C=N stretch), ~1550 (N-H bend), ~1100 & ~1020 (C-O-C stretch of oxadiazole), ~700-800 (C-S & C-Br vibrations). Absence of hydrazide C=O stretch (~1680 cm⁻¹) is critical.[1][8] |
| ¹H NMR (DMSO-d₆, δ ppm) | ~7.5-7.8 (s, 2H, -NH₂), ~7.4 (d, 1H, Thiophene-H), ~7.2 (d, 1H, Thiophene-H). The two thiophene protons will appear as doublets due to coupling. The amine protons typically appear as a broad singlet. |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~165 (Oxadiazole C-2), ~158 (Oxadiazole C-5), ~135-115 (Four carbons of the thiophene ring). |
| Mass Spec. (ESI-MS) | Molecular ion peaks at m/z corresponding to [M+H]⁺ and [M+2+H]⁺ in an approximate 1:1 ratio, which is the characteristic isotopic signature for a compound containing one bromine atom. |
Applications in Drug Discovery and Chemical Synthesis
The title compound is not merely a synthetic curiosity but a highly valuable platform for further chemical exploration.
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Scaffold for Library Synthesis: The primary amine group is a versatile functional handle. It can be readily acylated, sulfonylated, or reacted with isocyanates to produce a diverse library of N-substituted derivatives[4][9]. This allows for a systematic investigation of how different substituents at this position affect biological activity.
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Advanced Intermediate via Cross-Coupling: The C-Br bond on the thiophene ring is a prime site for palladium-catalyzed cross-coupling reactions[5]. This enables the introduction of a vast array of functionalities, including aryl, heteroaryl, and alkyl groups, significantly expanding the chemical space that can be explored from this single precursor. This strategy is fundamental in modern medicinal chemistry for optimizing lead compounds.
Caption: Synthetic utility of the title compound.
Conclusion
This guide has detailed a reliable and efficient synthetic route for 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine, a compound with high potential in the field of drug discovery. The straightforward two-step synthesis, coupled with clear protocols for characterization, makes this molecule readily accessible to researchers. Its dual functional handles—the reactive amine and the versatile bromine atom—establish it as a powerful intermediate for the creation of extensive compound libraries aimed at discovering next-generation therapeutic agents.
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